molecular formula C10H14FN3 B1478715 2-(4-Fluoropiperidin-1-yl)pyridin-4-amine CAS No. 1999720-70-5

2-(4-Fluoropiperidin-1-yl)pyridin-4-amine

Cat. No.: B1478715
CAS No.: 1999720-70-5
M. Wt: 195.24 g/mol
InChI Key: UKXOCOYSKMAQIB-UHFFFAOYSA-N
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Description

2-(4-Fluoropiperidin-1-yl)pyridin-4-amine is a chemical compound intended for research and development purposes exclusively. It is not intended for diagnostic or therapeutic use in humans or animals. This molecule features a pyridin-4-amine scaffold linked to a 4-fluoropiperidine moiety, a structural pattern observed in several biologically active compounds. Specifically, this core structure is analogous to key intermediates found in novel pharmacological research, such as in the development of high-affinity, selective 5-HT1A receptor agonists . Compounds within this structural class have demonstrated significant research value as biased agonists, showing promise in preclinical studies for targeting central nervous system disorders, including as potential antidepressants and antiparkinsonian agents . Researchers can utilize this compound as a versatile building block in medicinal chemistry for the design and synthesis of novel ligands. Its application is primarily in the exploration of structure-activity relationships (SAR), the development of targeted molecular probes, and in hit-to-lead optimization campaigns within pharmaceutical R&D.

Properties

IUPAC Name

2-(4-fluoropiperidin-1-yl)pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN3/c11-8-2-5-14(6-3-8)10-7-9(12)1-4-13-10/h1,4,7-8H,2-3,5-6H2,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKXOCOYSKMAQIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1F)C2=NC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-Fluoropiperidin-1-yl)pyridin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a fluorine atom and a pyridine moiety, which is characteristic of many biologically active molecules. The presence of the fluorine atom is known to enhance lipophilicity and bioavailability, making it a valuable modification in drug design.

The biological activity of this compound primarily involves its interaction with various biological targets, including:

  • Kinases : The compound has been studied for its inhibitory effects on protein kinases, particularly those involved in cancer signaling pathways. For instance, it has shown selectivity for the PKB (Akt) kinase pathway, which is crucial in cell proliferation and survival .
  • Receptors : Its affinity for various receptors, such as serotonin receptors (5-HT2A), positions it as a potential candidate for psychiatric disorders .

Biological Activity Data

Here are some key findings from research studies regarding the biological activity of this compound:

Activity IC50/EC50 Values Target Notes
PKB Inhibition~150 nMPKB (Akt)Selective over PKA; modulates downstream signaling
Serotonin Receptor AntagonismHigh Affinity5-HT2APotential application in treating mood disorders
Cell Proliferation InhibitionVariesCancer Cell LinesDemonstrated anti-proliferative effects in vitro

Case Studies

  • Inhibition of Cancer Cell Growth : In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines by targeting the PKB pathway. This inhibition leads to reduced cell proliferation and increased apoptosis in tumor cells .
  • Psychiatric Applications : The compound's interaction with serotonin receptors suggests it may have therapeutic potential in treating anxiety and depression. Preclinical studies have indicated that it can modulate serotonin signaling, which is critical in mood regulation .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics due to the fluorinated piperidine structure. However, further studies are required to fully elucidate its bioavailability and metabolic pathways.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antipsychotic Agents:
Recent studies highlight the relevance of piperidine derivatives, including 2-(4-Fluoropiperidin-1-yl)pyridin-4-amine, in developing antipsychotic medications. These compounds have been synthesized and evaluated for their activity against disorders such as schizophrenia. For instance, the synthesis of fluorinated piperidines has been linked to the development of drugs like Melperone, which is used for treating psychotic disorders .

2. Alzheimer's Disease Treatment:
The compound's structural similarities to known acetylcholinesterase inhibitors suggest its potential use in treating Alzheimer's disease. The synthesis of derivatives with enhanced selectivity and potency can lead to new therapeutic options for cognitive enhancement in Alzheimer’s patients .

3. Cancer Therapeutics:
Pyridine derivatives have been recognized for their ability to target specific cancer cell types while sparing healthy cells. The design of this compound allows for the exploration of targeted therapies that could minimize side effects associated with traditional chemotherapy.

Synthetic Methodologies

1. Catalytic Hydrogenation:
The synthesis of this compound can be achieved through various catalytic hydrogenation methods. For example, palladium-catalyzed hydrogenation has been employed to produce piperidine derivatives from pyridine precursors under mild conditions, showcasing the versatility of this synthetic route .

2. One-Pot Synthesis:
Innovative approaches such as one-pot sequential reactions involving Suzuki-Miyaura coupling followed by hydrogenation have been reported. This method simplifies the synthesis process while maintaining high yields and selectivity, making it an attractive option for producing complex piperidine derivatives .

Pharmacological Insights

1. Mechanism of Action:
The pharmacological profile of this compound suggests it may act on neurotransmitter systems involved in mood regulation and cognitive function. Its potential as a selective serotonin reuptake inhibitor (SSRI) is under investigation, which could lead to advancements in treating mood disorders .

2. Inhibitory Activity:
Research indicates that compounds structurally related to this compound exhibit inhibitory activity against specific enzymes involved in neurodegenerative diseases and cancer pathways. This highlights its potential as a lead compound for further drug development .

Case Studies and Research Findings

Study Focus Findings
Beller et al. (2023)Antipsychotic SynthesisDeveloped methods for synthesizing fluorinated piperidines with antipsychotic properties; demonstrated high yields using novel catalysts .
Usuki et al. (2023)Chemoselective SynthesisReported a one-pot synthesis method that produced piperidine derivatives with high selectivity; relevant for drug development processes .
Li et al. (2023)Alzheimer’s Drug DevelopmentInvestigated the potential of piperidine derivatives as acetylcholinesterase inhibitors; promising results for cognitive enhancement therapies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Pyridine Core

a. 2-(4-Chlorophenyl)pyridin-4-amine
  • Structure : Pyridine with 4-chlorophenyl at C2 and amine at C4.
  • Key Differences :
    • Electronic Effects : Chlorine (electron-withdrawing) vs. fluoropiperidine (moderate electron-withdrawing due to fluorine).
    • Solubility : The saturated piperidine in 2-(4-fluoropiperidin-1-yl)pyridin-4-amine may improve aqueous solubility compared to the hydrophobic chlorophenyl group .
  • Safety : The chlorophenyl analog has documented safety protocols (GHS classification), but fluorine substitution may alter toxicity profiles .
b. 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine
  • Structure : Pyrimidine core with piperidine at C6 and methyl at C4.
  • Key Differences: Core Heterocycle: Pyrimidine (two nitrogen atoms) vs. pyridine (one nitrogen). Pyrimidines often exhibit distinct electronic properties and binding modes. Functionality: The fluoropiperidine in the target compound may enhance metabolic stability compared to non-fluorinated piperidine .

Piperidine-Substituted Analogs

a. N-Allyl-6-(4-aminopiperidin-1-yl)pyrimidin-4-amine
  • Structure: Pyrimidine with allyl and 4-aminopiperidine groups.
  • Key Differences: Basicity: The 4-aminopiperidine introduces an additional basic nitrogen, increasing polarity. Applications: The allyl group in the pyrimidine analog may facilitate cross-coupling reactions, whereas the fluoropiperidine in the target compound could optimize pharmacokinetics .
b. Compounds from EP 1 808 168 B1 (Patent)
  • Examples : {6-[4-(3-Cyclopropylmethyl-[1,2,4]oxadiazol-5-yl)-piperidin-1-yl]-5-nitro-pyrimidin-4-yl}-(4-methanesulfonyl-phenyl)-amine.

Physicochemical Properties

Property This compound 2-(4-Chlorophenyl)pyridin-4-amine 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine
Molecular Weight ~237 g/mol ~219 g/mol ~206 g/mol
LogP (Predicted) ~1.8 (moderate lipophilicity) ~2.5 (higher lipophilicity) ~1.5
Solubility Improved due to piperidine Low (chlorophenyl) Moderate

Preparation Methods

Starting Materials and Initial Substitution

  • The synthesis often begins with a 3-substituted-2,5,6-trifluoropyridine as the precursor.
  • This precursor undergoes reaction with hydrazine monohydrate to substitute fluorine atoms at specific positions, forming 2-hydrazino-3-substituted-5,6-difluoropyridine intermediates.

Reduction Step

  • The hydrazino intermediate is then subjected to hydrogenation using a Raney nickel catalyst .
  • This reduction converts the hydrazino group to an amino group, yielding the 2-amino-3-substituted-5,6-difluoropyridine derivative.
  • Reaction conditions typically involve mild temperatures (10–35°C) and extended reaction times (10–30 hours) to ensure high purity and yield.

Introduction of the 4-Fluoropiperidinyl Group

  • The 4-fluoropiperidin-1-yl substituent can be introduced via nucleophilic substitution of a suitable leaving group on the pyridine ring by the 4-fluoropiperidine amine.
  • This step may be performed under mild conditions to avoid degradation and side reactions.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature (°C) Time (hours) Solvent Notes
Nucleophilic substitution Hydrazine monohydrate (3-15 eq.) 30–100 2–8 C1–C4 alkyl alcohol (methanol, ethanol, etc.) Mild to moderate heating for substitution
Reduction Hydrogen gas, Raney nickel catalyst (5-12 eq.) 15–25 10–24 C1–C4 alkyl alcohol Controlled hydrogenation for amine formation
Piperidine substitution 4-Fluoropiperidine, base (if required) Ambient to mild Variable Polar aprotic solvents Nucleophilic substitution on pyridine ring

Research Findings and Improvements

  • The described method provides a mild and efficient route to 2-aminopyridine derivatives with high purity, avoiding harsh conditions typical of traditional amination reactions (e.g., high-pressure ammonia).
  • Use of Raney nickel catalyst under mild hydrogenation conditions improves selectivity and reduces by-product formation.
  • Employing hydrazine monohydrate in excess ensures complete substitution of fluorine atoms while maintaining reaction control.
  • The introduction of the 4-fluoropiperidinyl group enhances pharmacokinetic properties, as seen in related medicinal chemistry studies focusing on aminopyridine scaffolds.

Comparative Analysis with Related Methods

Feature Traditional Amination with Aqueous Ammonia Hydrazine Substitution + Raney Nickel Reduction
Reaction Conditions High temperature and pressure Mild temperature and atmospheric pressure
Product Purity Often low due to side reactions High purity due to controlled reduction steps
Reaction Time Variable, sometimes prolonged Moderate (hours)
Scalability Limited due to harsh conditions Suitable for scale-up
Safety Risky due to high pressure and temperature Safer due to milder conditions

Q & A

Q. What are the standard synthetic routes for 2-(4-Fluoropiperidin-1-yl)pyridin-4-amine, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution between 4-fluoropiperidine and a halogenated pyridine derivative (e.g., 4-aminopyridine with a leaving group at the 2-position). Key reaction parameters include:

  • Temperature : Optimal yields are achieved between 60–80°C to balance reaction kinetics and side-product formation.
  • Solvent : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity, while anhydrous conditions prevent hydrolysis of intermediates.
  • Base : Alkali carbonates (e.g., K₂CO₃) or tertiary amines (e.g., Et₃N) neutralize acid byproducts. Similar protocols for fluorinated piperidine derivatives are validated in and , where substituent electronic effects (fluorine’s -I effect) are critical for regioselectivity .

Q. Which spectroscopic techniques are most effective for structural confirmation?

  • NMR Spectroscopy : ¹H NMR identifies aromatic protons (δ 6.5–8.5 ppm) and piperidine ring protons (δ 1.5–3.5 ppm). ¹⁹F NMR confirms fluorine substitution (δ -110 to -130 ppm).
  • Mass Spectrometry (HRMS) : Accurate mass determination resolves molecular ion peaks (e.g., m/z 223.1 for C₁₀H₁₃FN₄).
  • X-ray Crystallography : Used to resolve stereochemical ambiguities, as demonstrated for fluorophenyl-pyrazole analogs in .

Q. How does the fluorine atom influence the compound’s physicochemical properties?

Fluorine’s electronegativity increases the compound’s polarity, enhancing solubility in polar solvents. It also stabilizes the piperidine ring via inductive effects, reducing susceptibility to oxidation. Comparative studies in show fluorine’s steric and electronic advantages over chloro or methyl substituents in similar scaffolds .

Q. What are the recommended storage conditions to ensure stability?

Store at -20°C in airtight, light-resistant containers under inert gas (argon or nitrogen). Degradation studies in and highlight sensitivity to humidity and oxidative stress, necessitating desiccants (e.g., silica gel) and antioxidant additives (e.g., BHT) .

Q. How can purity be assessed, and what thresholds are acceptable for biological assays?

  • HPLC : Use a C18 column with UV detection (λ = 254 nm); ≥95% purity is standard for in vitro studies.
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values (±0.4%). emphasizes rigorous purity validation to avoid confounding bioactivity results .

Advanced Research Questions

Q. How can computational methods optimize synthesis and predict reaction outcomes?

Quantum mechanical calculations (DFT) model transition states to identify energetically favorable pathways. Tools like ICReDD’s reaction path search () integrate experimental data to refine parameters (e.g., solvent effects, catalyst choice). Machine learning algorithms (e.g., Pistachio/BKMS) predict regioselectivity in multi-step reactions .

Q. What strategies resolve contradictions in reported biological activity data?

  • Dose-Response Validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to confirm target specificity.
  • Metabolite Screening : LC-MS identifies degradation products that may interfere with activity (see ).
  • Orthogonal Assays : Combine enzymatic inhibition assays with SPR (surface plasmon resonance) for binding affinity validation .

Q. How can the compound’s interactions with biological targets be systematically characterized?

  • In Silico Docking : Use AutoDock Vina or Schrödinger Suite to map binding poses against kinases or GPCRs.
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH). and highlight fluoropiperidine-pyridine hybrids as kinase inhibitors, requiring validation via crystallographic fragment screening .

Q. What advanced techniques improve regioselectivity in derivative synthesis?

  • Directed Ortho-Metalation : Use directing groups (e.g., -NMe₂) to functionalize the pyridine ring.
  • Flow Chemistry : Enhances reproducibility in scaling reactions ( and ).
  • Catalytic Asymmetric Synthesis : Chiral ligands (e.g., BINAP) enable enantioselective piperidine functionalization .

Q. How can structural modifications enhance metabolic stability without compromising activity?

  • Deuterium Incorporation : Replace labile hydrogens with deuterium at metabolically vulnerable positions (e.g., benzylic sites).
  • Prodrug Design : Mask amine groups with acetyl or tert-butyl carbamate protections.
    demonstrates trifluoromethyl analogs’ improved metabolic profiles in pyridine-based compounds .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-Fluoropiperidin-1-yl)pyridin-4-amine
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2-(4-Fluoropiperidin-1-yl)pyridin-4-amine

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